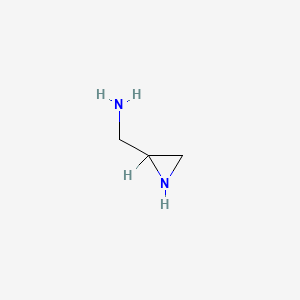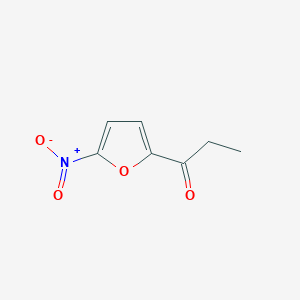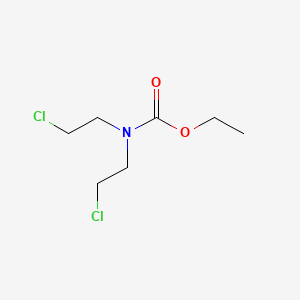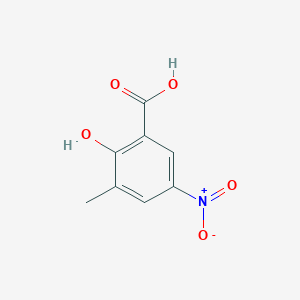
2-Aziridinemethanamine
Overview
Description
2-Aziridinemethanamine is a three-membered heterocyclic compound containing a nitrogen atom in the ring. It is a colorless liquid with a strong ammonia-like odor. Due to its high reactivity, it is commonly used as a building block in the synthesis of various organic compounds.
Mechanism of Action
Target of Action
The primary target of 2-Aziridinemethanamine, also known as N-(2-Aminoethyl)-1-aziridineethanamine, is the Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. It is also a receptor for the SARS-CoV-2 virus, making it a significant target in the context of the COVID-19 pandemic .
Mode of Action
This compound interacts with its target, ACE2, by binding to it, which may lead to a conformational change in ACE2 . This binding can shift the residues that would bind the SARS-CoV S-glycoprotein, preventing viral attachment and entry . Furthermore, this compound may inhibit ACE2, preventing the actions of Angiotensin II, a peptide hormone that can lead to vasoconstriction and increased blood pressure .
Biochemical Pathways
Aziridines, in general, are known for their high reactivity due to the strain of the three-membered ring, making them useful in various chemical reactions .
Pharmacokinetics
The pharmacokinetics of similar aziridine compounds suggest that they can be rapidly absorbed and distributed in the body due to their small size and polar nature
Result of Action
The binding of this compound to ACE2 can prevent the actions of Angiotensin II, potentially leading to decreased blood pressure . Additionally, by preventing the binding of the SARS-CoV S-glycoprotein to ACE2, this compound could potentially inhibit the entry of the SARS-CoV-2 virus into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aziridinemethanamine can be synthesized through several methods. One common method involves the cyclization of haloamines and amino alcohols. In this process, an amine functional group displaces the adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves nitrene addition to alkenes, where nitrenes are generated in situ from organic azides or other precursors .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol. The Nippon Shokubai process uses an oxide catalyst and high temperatures to effect the dehydration, while the Wenker synthesis converts aminoethanol to the sulfate ester, which undergoes base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: 2-Aziridinemethanamine undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The ring strain in the aziridine ring makes it highly reactive towards nucleophiles .
Common Reagents and Conditions: Nucleophilic ring-opening reactions of this compound can be catalyzed by Lewis acids or proceed under basic conditions. Common nucleophiles include alcohols, thiols, and anilines . Oxidation reactions can be carried out using strong oxidizing agents, while substitution reactions often involve halogenating agents .
Major Products Formed: The major products formed from the nucleophilic ring-opening reactions of this compound include various amines and amino alcohols. Oxidation reactions can yield aziridine N-oxides, while substitution reactions can produce halogenated aziridines .
Scientific Research Applications
2-Aziridinemethanamine has a wide range of applications in scientific research. In chemistry, it is used as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals . In biology and medicine, aziridine derivatives are studied for their potential as anticancer agents due to their ability to alkylate DNA . Additionally, this compound is used in the development of new materials, such as polymers and coatings .
Comparison with Similar Compounds
2-Aziridinemethanamine is similar to other aziridines, such as aziridine (ethylene imine) and aziridine-2-carboxylic acid. it is unique due to its specific structure and reactivity. Aziridine itself is a simpler compound with a similar three-membered ring structure, while aziridine-2-carboxylic acid contains an additional carboxyl group, making it more versatile in chemical reactions .
List of Similar Compounds:Properties
IUPAC Name |
aziridin-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c4-1-3-2-5-3/h3,5H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXCVBXGIHNPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970465 | |
| Record name | 1-(Aziridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55099-23-5 | |
| Record name | 2-Aziridinemethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055099235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Aziridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | aziridin-2-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3053589.png)








